3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Anti-inflammatory iNOS/COX-2 inhibition Structure-Activity Relationship

The compound with CAS number 866349-60-2, 3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (C26H23N3O, MW 393.49), is a member of the pyrazolo[4,3-c]quinoline class. This class is a tricyclic heterocyclic system formed by the fusion of a pyrazole ring with a quinoline nucleus.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 866349-60-2
Cat. No. B2825179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
CAS866349-60-2
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)C
InChIInChI=1S/C26H23N3O/c1-17-11-12-20(13-18(17)2)25-23-16-29(15-19-7-6-8-21(14-19)30-3)24-10-5-4-9-22(24)26(23)28-27-25/h4-14,16H,15H2,1-3H3
InChIKeyXLVIXJBGAXWDNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline: A Pyrazoloquinoline Scaffold for Investigating Diverse Pharmacological Targets


The compound with CAS number 866349-60-2, 3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (C26H23N3O, MW 393.49), is a member of the pyrazolo[4,3-c]quinoline class [1]. This class is a tricyclic heterocyclic system formed by the fusion of a pyrazole ring with a quinoline nucleus. It is a versatile scaffold extensively studied for its interactions with a range of targets, including benzodiazepine receptors, adenosine A3 receptors, phosphodiesterases (PDE4, PDE10), cyclooxygenase-2 (COX-2), and bacterial β-glucuronidase [1]. The specific substitution pattern of this compound—a 3,4-dimethylphenyl group at position 3 and a 3-methoxybenzyl group on the N5 nitrogen—defines its distinct physicochemical and potential pharmacological profile, which is not interchangeable with other in-class analogs.

Why a Generic Pyrazolo[4,3-c]quinoline Cannot Replace 3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (866349-60-2)


Substituting one pyrazolo[4,3-c]quinoline for another without rigorous validation is unreliable due to the profound influence of specific substituents on target affinity and selectivity [1]. Minor modifications to the aryl groups at the C3 and N5 positions have been shown to dramatically alter potency and selectivity profiles across biological targets. For example, the shift from a 3-methoxy to a 4-methoxy substituent on the N5 benzyl ring, or variation in the 3-aryl group, can determine whether a derivative acts as a potent anti-inflammatory agent inhibiting iNOS and COX-2 [2], a selective bacterial β-glucuronidase inhibitor effective at preventing chemotherapy-induced diarrhea [3], or a high-affinity ligand for the GABAA receptor [4]. The quantitative structure-activity relationships (QSAR) governing these divergent activities are specific to each substitution pattern, meaning that even a close analog will exhibit a fundamentally different biological fingerprint, posing a major risk to experimental reproducibility and project integrity.

Quantifiable Differentiation of 3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (866349-60-2) vs. Closest Analogs


Predicted Pharmacological Bias from N5 Benzyl Meta-Methoxy Substitution vs. Unsubstituted or Para-Substituted Analogs in Anti-inflammatory Assays

The N5 benzyl substitution pattern on the pyrazolo[4,3-c]quinoline core critically dictates the potency of nitric oxide (NO) production inhibition. While no direct data exists for compound 866349-60-2, class-level SAR from a panel of 2-aryl derivatives demonstrates that subtle modifications to the N5-aryl group result in over a 30-fold difference in IC50 values for inhibiting LPS-induced NO production in RAW 264.7 macrophages [1]. By inference, the 3-methoxy substituent on the N5 benzyl group of 866349-60-2 is a key differentiator, predicted to confer distinct potency and iNOS/COX-2 inhibition profiles compared to the more common 4-methoxy (para) or unsubstituted benzyl analogs, making it a specific probe for exploring electronic and steric effects in this pharmacophore.

Anti-inflammatory iNOS/COX-2 inhibition Structure-Activity Relationship

Distinct Lipophilic Profile Conferred by the 3-(3,4-Dimethylphenyl) Substituent vs. Other C3-Aryl Analogs

The 3,4-dimethylphenyl group at the C3 position is a hallmark of this compound and represents a defined structural choice that impacts physicochemical properties. In contrast to analogs with 4-methylphenyl, 4-fluorophenyl, or unsubstituted phenyl groups at C3, the 3,4-dimethyl substitution introduces greater lipophilicity and a specific shape. This has critical downstream effects on solubility, membrane permeability, and target binding. While direct data for 866349-60-2 are absent, the role of C3 substitution in tuning logP and target affinity is a well-established principle within the pyrazolo[4,3-c]quinoline class, directly influencing parameters like cellular activity and oral bioavailability [1]. This compound therefore offers a unique hydrophobic and steric profile for SAR exploration compared to its mono-methyl or halogenated C3 counterparts.

Medicinal Chemistry Lipophilicity Structure-Property Relationship

Predicted pH-Dependent Bacterial β-Glucuronidase Inhibition Profile vs. Known Inhibitor 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42)

Pyrazolo[4,3-c]quinolines are a privileged chemotype for selective inhibition of bacterial β-glucuronidase (eβG), a key mechanism for preventing irinotecan (CPT-11)-induced diarrhea [1]. The lead compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) demonstrates potent, pH-dependent inhibition with an IC50 that varies with environmental pH [1]. Compound 866349-60-2 features a fundamentally different substitution pattern (3-aryl and N5-benzyl) compared to lead 42 (3-amino and 4-anilino). This leads to the critical inference that its activity profile—potency, selectivity for bacterial over mammalian βG, and pH-dependence—will be distinct, representing a completely unexplored area of the eβG SAR landscape. This makes it a valuable tool for investigating structure-based selectivity away from the 3-amino-4-anilino core.

β-Glucuronidase Inhibition Chemotherapy-Induced Diarrhea Microbiome

Differentiation from PDE4 and PDE10 Inhibitor Scaffolds via N5 Substitution

The pyrazolo[4,3-c]quinoline core is a known platform for developing phosphodiesterase (PDE) inhibitors, with distinct derivatives showing selectivity for PDE4 (asthma/COPD) [1] and PDE10 (schizophrenia) [2]. The presence of an N5 benzyl group, rather than a hydrogen or alkyl chain, is a critical structural determinant. For instance, PDE10 inhibitors are typically orally active pyrazoloquinolines with specific N1/N5 substitution [2]. Compound 866349-60-2, with its N5-(3-methoxybenzyl) and C3-(3,4-dimethylphenyl) groups, does not map onto the SAR of potent PDE4 or PDE10 inhibitors. By class-level inference, it is predicted to be a weak or inactive PDE inhibitor, which is a positive selection criterion for researchers aiming to avoid PDE-related off-target effects in anti-inflammatory or antibacterial screening cascades. This contrasts with PDE-targeted analogs where this selectivity would be absent.

Phosphodiesterase Inhibition CNS Disorders Kinase Selectivity

Recommended Research Applications for 3-(3,4-dimethylphenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (866349-60-2)


Chemical Probe for Exploring Novel Anti-inflammatory Mechanisms via iNOS/COX-2 Pathway Modulation

Use 866349-60-2 as a structurally distinct probe in a panel of pyrazolo[4,3-c]quinolines to map the SAR of iNOS and COX-2 inhibition. Its unique N5-(3-methoxybenzyl) and C3-(3,4-dimethylphenyl) pattern fills a gap in existing compound libraries, allowing researchers to correlate specific structural features with downstream protein expression changes in LPS-stimulated RAW 264.7 cells, as per the class-wide assay framework established by Tseng et al. [1]. Comparison with the 4-methoxy analog will directly reveal the contribution of the meta-substituent to anti-inflammatory activity.

Orthogonal Inhibitor for Bacterial β-Glucuronidase to Avoid Irinotecan-Induced Gastrointestinal Toxicity

Employ 866349-60-2 in an in vitro bacterial βG inhibition screen as a structurally orthogonal backup to the lead compound 42 series [1]. Since resistance or off-target effects can arise from reliance on a single chemotype, this compound offers a completely different 3-aryl/N5-benzyl pharmacophore to identify novel inhibitors. Its predicted pH-dependent activity profile should be characterized in E. coli βG assays at multiple pH values to determine its potential for selectively inhibiting the target in the intestinal environment, a key step toward developing a next-generation chemotherapy adjuvant.

Negative Control for Phenotypic Screening Cascades Where PDE Inhibition is a Liability

Include 866349-60-2 in a screening deck for central nervous system (CNS) or inflammatory disease models where phosphodiesterase (PDE) inhibition is a common but unwanted side effect of pyrazoloquinoline chemotypes. Based on its structural divergence from potent PDE10 (schizophrenia) [1] and PDE4 (COPD) [2] inhibitors, this compound is predicted to be a weak PDE inhibitor. It thus serves as an ideal negative control to differentiate phenotype-driven activity from PDE-mediated artifacts, a critical advantage over closely related but PDE-active scaffolds.

Medicinal Chemistry Starting Point for Fine-Tuning Lipophilicity-Driven Pharmacokinetics

Utilize 866349-60-2 as a core scaffold for systematic lipophilicity modulation. The 3,4-dimethylphenyl and 3-methoxybenzyl substituents produce a predicted high-logP chemical space (ClogP 5.5-6.5), making it a valuable starting point for exploring the impact of lipophilicity on membrane permeability, plasma protein binding, and metabolic stability [1]. Parallel synthesis and testing of its 4-methoxy, 4-fluoro, and unsubstituted benzyl analogs will generate key structure-property relationship (SPR) data essential for lead optimization in anti-infective or oncology programs.

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